4-磺酰基苯-1-碳硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

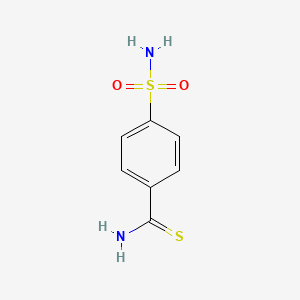

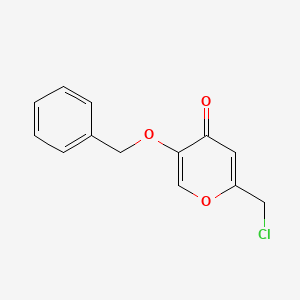

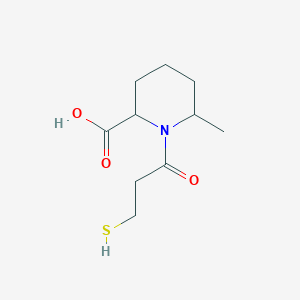

4-Sulfamoylbenzene-1-carbothioamide is a compound that falls within the broader class of sulfonamide-containing chemicals. Sulfonamides are a pivotal functional group in drug design, particularly known for their role in sulfonamide antibacterials, which inhibit tetrahydropteroic acid synthetase and are derivatives of 4-aminobenzenesulfonamide . Although not explicitly mentioned in the provided papers, 4-Sulfamoylbenzene-1-carbothioamide likely shares some structural similarities with the compounds discussed, given its sulfonamide group.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various strategies. For instance, 4-Cyanobenzenesulfonamides can be cleaved to the parent amine under the action of thiol and base, suggesting a potential route for synthesizing similar structures to 4-Sulfamoylbenzene-1-carbothioamide . Another related compound, 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide, was synthesized in two steps starting with a reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde, followed by a reaction with thiosemicarbazide . These methods could potentially be adapted for the synthesis of 4-Sulfamoylbenzene-1-carbothioamide.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be complex and is often characterized using various spectroscopic techniques. For example, a related sulfonamide compound was characterized using FT-IR, NMR, UV-Vis, and X-ray single crystal techniques, and its structure was further analyzed using density functional theory (DFT) calculations . These techniques and computational methods could be applied to determine the molecular structure of 4-Sulfamoylbenzene-1-carbothioamide.

Chemical Reactions Analysis

Sulfonamide compounds can undergo a variety of chemical reactions. The 4-Cyanobenzenesulfonamides, for instance, can be further elaborated by alkylation and arylation, and can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions . These reactions are relevant to the chemical behavior of sulfonamide compounds and could be indicative of the types of reactions that 4-Sulfamoylbenzene-1-carbothioamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are often closely related to their structure. The sulfonamide group is known for its role in medicinal chemistry, and the presence of this group can influence the drug's activity and potential side effects, such as hypersensitivity and severe skin rash . The specific physical and chemical properties of 4-Sulfamoylbenzene-1-carbothioamide would need to be determined experimentally, but they are likely to be influenced by the presence of the sulfonamide and carbothioamide groups.

科学研究应用

抗癌潜力

4-磺酰基苯-1-碳硫酰胺衍生物表现出有希望的抗癌特性。一项研究证明了新型磺胺类药物的合成,包括亚苄基-N-(苯磺酰基)肼-1-碳硫酰胺衍生物,它们对 MCF-7 乳腺癌细胞系表现出有效的抗癌作用。使用各种光谱技术对这些化合物进行表征,并通过分子对接研究评估其生物利用度和抗乳腺癌活性 (Mohamed 等人,2022 年)。

抗菌和抗氧化活性

已经研究了新型硫代半氨基甲脒,包括 4-磺酰基苯-1-碳硫酰胺的衍生物,以了解它们的抗菌和抗氧化特性。其中,某些化合物对革兰氏阳性病原体表现出优异的抑制效力,并具有显着的抗氧化活性。这些发现突出了 4-磺酰基苯-1-碳硫酰胺衍生物在开发具有抗菌和抗氧化活性的化合物方面的潜力 (Karaküçük-Iyidoğan 等人,2014 年)。

合成和表征

合成和表征 4-磺酰基苯-1-碳硫酰胺衍生物对于它们在各个领域的应用至关重要。一项这样的研究涉及合成 3-溴-4-异丁氧基苯基碳硫酰胺,这是生物活性化合物的重要中间体。这项研究提供了对这些衍生物的合成方法和结构确认的见解,表明它们在有机化学领域的相关性 (Wang 等人,2016 年)。

药物设计中的多功能性

磺酰胺基团是 4-磺酰基苯-1-碳硫酰胺的一个组成部分,在药物化学中得到了广泛应用,特别是在磺酰胺抗菌剂中。众所周知,这些化合物可以抑制四氢蝶酸合成酶,并且历史上与超敏反应有关。然而,最近的见解表明磺酰胺基团是药物设计的一个安全且必不可少的部分,消除了以前的误解 (Kalgutkar 等人,2010 年)。

安全和危害

属性

IUPAC Name |

4-sulfamoylbenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S2/c8-7(12)5-1-3-6(4-2-5)13(9,10)11/h1-4H,(H2,8,12)(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELROTSKXOWDJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388251 |

Source

|

| Record name | 4-sulfamoylthiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Sulfamoylbenzene-1-carbothioamide | |

CAS RN |

56236-74-9 |

Source

|

| Record name | NSC221586 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-sulfamoylthiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)